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2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B1296819
CAS No.: 5457-30-7
M. Wt: 329.13 g/mol
InChI Key: RDVFAHFZNOEVLZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoindole-1,3(2H)-dione Chemistry

The chemistry of isoindole-1,3(2H)-dione, or phthalimide (B116566), has been a cornerstone of organic synthesis for over a century. nih.gov Its journey began prominently with the German chemist Siegmund Gabriel in 1887, who developed what is now known as the Gabriel synthesis. chemistrylearner.comalgoreducation.com This reaction provided a reliable method for converting primary alkyl halides into primary amines, avoiding the over-alkylation often encountered when using ammonia. algoreducation.comwikipedia.orgmasterorganicchemistry.com The process involves the N-alkylation of a phthalimide salt, followed by the liberation of the primary amine, traditionally through harsh acidic hydrolysis or more mildly via hydrazinolysis (the Ing-Manske procedure). wikipedia.orgnrochemistry.com

Initially valued as a synthetic tool for accessing primary amines, the significance of the phthalimide scaffold has expanded dramatically over the decades. wikipedia.orgorganic-chemistry.org It is now recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comnewsama.com The incorporation of the hydrophobic phthalimide moiety can enhance the ability of molecules to cross biological membranes. mdpi.com

A pivotal moment in the history of phthalimides was the discovery of thalidomide (B1683933) in the mid-20th century. Although its tragic teratogenic effects are well-documented, continued research revealed its potent immunomodulatory and antiangiogenic properties, leading to its use in treating conditions like multiple myeloma. mdpi.com This sparked extensive research into isoindole-1,3(2H)-dione derivatives, uncovering a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects. mdpi.comnewsama.comacgpubs.orgmdpi.com This evolution has transformed the phthalimide core from a simple synthetic intermediate into a fundamental building block for the design of novel therapeutic agents. newsama.comontosight.ai

Structural Characteristics and Chemical Significance of N-Alkyl Iodide Phthalimides

N-Alkyl iodide phthalimides, such as 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, possess distinct structural features that dictate their chemical reactivity and utility. The core of the molecule is the isoindole-1,3(2H)-dione group, a planar and aromatic system. ontosight.ai This phthalimide moiety is attached via its nitrogen atom to an alkyl chain, in this case, a butyl group, which is terminated by an iodine atom.

The key characteristics of this class of compounds are summarized in the table below.

FeatureDescriptionChemical Significance
Phthalimide Group A bicyclic aromatic structure containing an imide functional group (-CO-N(R)-CO-). acgpubs.orgIt is sterically bulky and electronically withdrawing, making the N-H proton of the parent phthalimide acidic (pKa ≈ 8.3). wikipedia.org This facilitates the formation of the phthalimide anion, a key step in its N-alkylation. The phthalimide group serves as an excellent protecting group for primary amines.
Alkyl Chain A flexible four-carbon (butyl) linker connecting the phthalimide nitrogen to the iodine atom.The length and flexibility of the alkyl chain can be crucial in medicinal chemistry for positioning functional groups correctly to interact with biological targets.
Carbon-Iodine Bond A covalent bond between a carbon atom of the butyl chain and an iodine atom.Iodine is an excellent leaving group, making the C-I bond relatively weak and susceptible to nucleophilic substitution (SN2) reactions. Among alkyl halides, alkyl iodides are the most reactive in the Gabriel synthesis. nrochemistry.com

The chemical significance of N-alkyl iodide phthalimides lies in their role as potent alkylating agents. The high reactivity of the carbon-iodine bond allows the facile transfer of the phthalimido-alkyl group to a variety of nucleophiles. This makes them invaluable intermediates for introducing a protected primary amine at the end of a defined carbon chain into a target molecule.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a synthetic intermediate and building block, rather than on the biological properties of the compound itself. Its research trajectory is defined by its utility in constructing more complex molecules, particularly in the field of medicinal chemistry.

The primary application of this compound is as an electrophile in alkylation reactions. It provides a four-carbon chain with a terminal nitrogen atom that is masked as a phthalimide. This "protected" form prevents the nitrogen from undergoing unwanted side reactions while other parts of the molecule are being modified. The phthalimide group can later be removed to reveal the primary amine.

Key Research Applications:

Synthesis of Biologically Active Molecules: A common strategy involves reacting this compound with various nucleophilic scaffolds (e.g., phenols, amines, thiols) to create new derivatives. Researchers have synthesized series of isoindoline-1,3-dione derivatives with varying linkers and terminal groups to explore their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. nih.govmdpi.com Similarly, derivatives have been investigated for analgesic, anti-inflammatory, and anticancer activities. mdpi.commdpi.comnih.gov The butyl chain provided by this reagent serves as a flexible linker to probe interactions within biological targets.

Development of Molecular Probes and Ligands: The compound is used to synthesize ligands for specific biological receptors. By attaching the phthalimidobutyl group to a known pharmacophore, researchers can create new molecules to study receptor binding and function.

Organic Synthesis Methodology: While the Gabriel synthesis is a classic reaction, research continues to refine the conditions and expand the scope of N-alkyl phthalimides in organic synthesis. For instance, they are used as precursors in radical reactions to form new carbon-carbon bonds. acs.orgnih.gov

The table below summarizes the properties of this compound.

PropertyValue
Chemical Formula C₁₂H₁₂INO₂
Molecular Weight 329.13 g/mol cymitquimica.com
Synonyms N-(4-Iodobutyl)phthalimide, Phthalimide, N-(4-iodobutyl)- cymitquimica.com
CAS Number 5457-30-7
Primary Function Alkylating agent, Synthetic intermediate

In essence, the research trajectory for this compound is that of an enabling tool in synthetic chemistry, facilitating the construction of novel and potentially functional molecules for a wide range of scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12INO2 B1296819 2-(4-Iodobutyl)-1h-isoindole-1,3(2h)-dione CAS No. 5457-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVFAHFZNOEVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282210
Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5457-30-7
Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
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Record name NSC24941
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Record name 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione
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Ii. Strategic Synthetic Methodologies for 2 4 Iodobutyl 1h Isoindole 1,3 2h Dione and Its Analogues

Direct N-Alkylation Protocols of 1H-Isoindole-1,3(2H)-dione with Alkylating Agents

Direct N-alkylation involves the formation of a bond between the nitrogen atom of the phthalimide (B116566) ring and an electrophilic carbon atom of an alkylating agent. This is arguably the most common and direct approach for preparing N-substituted phthalimides.

The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols into a variety of functional groups, including the N-alkylated phthalimides. organic-chemistry.org This redox-condensation reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol. nih.gov Phthalimide, being an acidic nitrogen nucleophile (pKa ≈ 8.3), is a suitable pronucleophile for this transformation. masterorganicchemistry.comorganic-chemistry.org

The reaction proceeds by activating the alcohol with the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group. organic-chemistry.org The phthalimide anion then displaces the activated hydroxyl group in a process that typically occurs with a clean inversion of stereochemistry at the carbon center, a feature of significant utility in natural product synthesis. organic-chemistry.orgnih.gov For the synthesis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, the corresponding alcohol, 4-iodobutan-1-ol, would be the required starting material.

Recent advancements have sought to improve the atom economy and safety profile of the Mitsunobu reaction. One such modification involves the use of N-haloimides, such as N-chlorophthalimide, which can serve as both the activating agent (in place of azodicarboxylates) and the nucleophile, leading to greater atom economy. nih.gov

The most traditional and widely used method for N-alkylation of phthalimide is a nucleophilic substitution reaction, which forms the basis of the Gabriel synthesis of primary amines. masterorganicchemistry.comthermofisher.com In this Sₙ2 reaction, the nucleophilic phthalimide anion attacks an alkyl halide, displacing the halide leaving group. masterorganicchemistry.com To generate the required anion, phthalimide is typically deprotonated with a base. While strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used, the reaction is often conveniently carried out using potassium phthalimide, which is commercially available or easily prepared. masterorganicchemistry.com

The synthesis of this compound can be achieved by reacting potassium phthalimide with a suitable 4-carbon electrophile, such as 1,4-diiodobutane. However, it is more common to use a more readily available and less expensive precursor like 1,4-dibromobutane (B41627) to first synthesize the bromo-analogue, 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione. prepchem.comchemicalbook.com

The choice of solvent is critical for the success of this reaction. N,N-Dimethylformamide (DMF) is considered one of the best solvents for this transformation, although others like acetone (B3395972) may also be employed. thermofisher.comiu.eduguidechem.com The reaction of potassium phthalimide with 1,4-dibromobutane in DMF at elevated temperatures (90-100 °C) provides the desired N-(4-bromobutyl)phthalimide in high yield. prepchem.com An alternative procedure involves reacting phthalimide with an alkyl halide in the presence of anhydrous potassium carbonate as the base. iu.educhemicalbook.com For less reactive halides, the addition of a catalytic amount of potassium iodide can be advantageous. iu.edu

ReactantsBase/SolventConditionsProductYieldReference
Potassium Phthalimide, 1,4-DibromobutaneDMF90-100 °C, 10 hoursN-(4-Bromobutyl)phthalimideNot specified prepchem.com
Potassium Phthalimide, 1,4-DibromobutaneDMFRoom Temp, 26 hoursN-(4-Bromobutyl)phthalimide92.4% chemicalbook.com
Phthalimide, 1,4-DibromobutaneK₂CO₃ / AcetoneReflux, 2 hoursN-(4-Bromobutyl)phthalimide92% chemicalbook.com

Phthalic Anhydride (B1165640) Condensation Approaches

An alternative to direct N-alkylation of pre-formed phthalimide is the construction of the imide ring itself from phthalic anhydride and a suitable amine.

The classical synthesis of phthalimides involves the condensation of phthalic anhydride with a primary amine. youtube.com This reaction typically proceeds in two stages. First, the amine reacts with the anhydride to form an intermediate phthalamic acid. Subsequent heating of this intermediate induces dehydration and cyclization to form the stable five-membered imide ring. youtube.com

To synthesize this compound via this method, one would react phthalic anhydride with 4-iodobutylamine. Industrial processes for analogous N-alkylphthalimides often involve reacting molten phthalic anhydride with the alkylamine in dedicated reaction zones at specific temperatures to drive the reaction to completion and achieve high yields. google.com For example, a process for N-methylphthalimide involves a first reaction zone at 155-195°C followed by a second, hotter zone at 175-200°C. google.com

Modern organic synthesis has introduced novel catalytic systems to facilitate imide formation under milder conditions. One such innovative approach involves a palladium-catalyzed [4+1] cycloaddition reaction. In this method, compounds like 2-iodo-N-phenylbenzamides can react with a difluorocarbene precursor, which serves as a source of the carbonyl group, to assemble the N-substituted phthalimide structure in high yields. rsc.org While not a classical condensation, this represents a modern catalytic strategy for constructing the phthalimide ring system.

Derivatization from Precursor Phthalimide Compounds

Often, the most efficient route to a specific analogue is through the chemical modification of a closely related and more accessible precursor. For this compound, the most common precursor is 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione, which is readily synthesized via nucleophilic substitution as described previously. prepchem.comchemicalbook.com

The conversion of the alkyl bromide to the alkyl iodide is achieved through the Finkelstein reaction. iitk.ac.in This is an equilibrium-controlled Sₙ2 substitution reaction where an alkyl halide is treated with an alkali metal iodide. iitk.ac.inorganic-chemistry.org The reaction is typically performed by heating the alkyl bromide or chloride with sodium iodide in a polar aprotic solvent, most commonly acetone. iitk.ac.in

The success of the Finkelstein reaction is driven by Le Châtelier's principle. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are insoluble. ic.ac.uk The precipitation of these sodium salts from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide, resulting in a high yield of the desired product. ic.ac.uk This method is a versatile and efficient way to synthesize alkyl iodides, which are valuable synthetic intermediates. iitk.ac.in

PrecursorReagentSolventKey PrincipleProductReference
2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dioneSodium Iodide (NaI)AcetoneSₙ2 substitution; precipitation of NaBr drives equilibriumThis compound iitk.ac.inorganic-chemistry.orgic.ac.uk
2-(4-Chlorobutyl)-1H-isoindole-1,3(2H)-dioneSodium Iodide (NaI)AcetoneSₙ2 substitution; precipitation of NaCl drives equilibriumThis compound iitk.ac.inorganic-chemistry.orgic.ac.uk

Halogen Exchange Reactions on N-Alkyl Bromide Analogues

A primary and efficient route for the synthesis of this compound involves a halogen exchange reaction, specifically the Finkelstein reaction, on its N-alkyl bromide analogue, N-(4-bromobutyl)phthalimide. The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen atom for another. rsc.org

The precursor, N-(4-bromobutyl)phthalimide, can be synthesized by reacting potassium phthalimide with an excess of 1,4-dibromobutane. chemicalbook.comguidechem.comchemicalbook.com In a typical procedure, phthalimide potassium salt and 1,4-dibromobutane are stirred in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone at room temperature or under reflux. chemicalbook.comchemicalbook.com The use of an excess of the dibromoalkane is crucial to minimize the formation of the bis-substituted byproduct, 1,4-bis(phthalimido)butane.

Once N-(4-bromobutyl)phthalimide is obtained, the Finkelstein reaction is employed to replace the bromine atom with iodine. This is typically achieved by treating the bromo derivative with an alkali metal iodide, most commonly sodium iodide (NaI), in a solvent where the resulting sodium bromide (NaBr) is insoluble, thus driving the equilibrium towards the desired product. rsc.orgorganic-chemistry.org Acetone is a conventional solvent for this transformation due to the high solubility of NaI and the poor solubility of NaBr and NaCl. rsc.org

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the iodide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion. byjus.com The precipitation of the less soluble sodium bromide from the acetone solution is a key driving force for the reaction's completion, in accordance with Le Châtelier's principle. organic-chemistry.org

ReactantReagentSolventTemperatureYieldReference
N-(4-bromobutyl)phthalimideSodium Iodide (NaI)AcetoneRefluxHigh rsc.orgorganic-chemistry.org

This table represents a typical Finkelstein reaction for the conversion of an N-alkyl bromide to an N-alkyl iodide. Specific yield for this compound may vary based on reaction scale and purification methods.

Functional Group Transformations on the Butyl Chain

The iodo group in this compound is an excellent leaving group, making the compound a versatile substrate for various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the terminus of the butyl chain, leading to the synthesis of diverse analogues.

One common transformation is the introduction of an azide (B81097) functionality by reacting this compound with sodium azide (NaN3). This reaction is typically carried out in a polar aprotic solvent like DMF. The resulting N-(4-azidobutyl)phthalimide can then be further transformed, for instance, into an amine via reduction, which is a modification of the Gabriel synthesis. byjus.commasterorganicchemistry.com The combination of nucleophilic substitution with sodium azide followed by a copper-catalyzed cycloaddition with an alkyne (a "click" reaction) can also be performed in a one-pot process to generate more complex triazole-containing derivatives. beilstein-journals.org

Other nucleophiles can also be employed to displace the iodide, leading to a variety of functionalized phthalimides. For example, reaction with primary or secondary amines would yield the corresponding N-(4-aminobutyl)phthalimide derivatives. These transformations significantly expand the synthetic utility of this compound as a precursor for more complex molecules.

Starting MaterialReagentProductReaction Type
This compoundSodium Azide (NaN3)N-(4-Azidobutyl)phthalimideNucleophilic Substitution
This compoundPrimary/Secondary AmineN-(4-Aminobutyl)phthalimide derivativeNucleophilic Substitution

Sustainable and Efficient Synthetic Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient methods for chemical synthesis, and the preparation of N-alkylphthalimides is no exception. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. thieme-connect.commdpi.comctppc.orgacs.org The N-alkylation of phthalimide with alkyl halides can be performed rapidly and in high yields under solvent-free conditions or in "dry" media using microwave heating. thieme-connect.com For instance, mixing phthalimide with an alkyl halide adsorbed on potassium carbonate and irradiating the mixture in a domestic microwave oven can lead to the desired N-alkylphthalimides in a matter of minutes (4-10 min) with yields ranging from 49-95%. thieme-connect.com This method offers a significant advantage over conventional heating, which often requires several hours. mdpi.com

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is another efficient and environmentally friendly technique for the synthesis of N-alkylphthalimides. rsc.orgresearchgate.netresearchgate.netacsgcipr.orgcrdeepjournal.org This method facilitates the reaction between reactants present in different phases (e.g., a solid salt and a liquid organic substrate). rsc.org In the context of synthesizing N-alkylphthalimides, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, transfers the phthalimide anion from the solid or aqueous phase to the organic phase, where it can react with the alkyl halide. rsc.orgresearchgate.netresearchgate.net This technique can be performed under solvent-free conditions or in non-polar solvents, reducing the need for hazardous polar aprotic solvents like DMF. rsc.orgresearchgate.net Solid-liquid phase-transfer catalysis, in particular, offers the advantage of a simple work-up, as byproducts can often be removed by filtration. rsc.org

TechniqueKey AdvantagesTypical Conditions
Microwave-Assisted SynthesisRapid reaction times, high yields, solvent-free or reduced solvent conditions.Phthalimide, alkyl halide, solid support (e.g., K2CO3), microwave irradiation. thieme-connect.com
Phase-Transfer CatalysisUse of less hazardous solvents, milder reaction conditions, simplified work-up.Potassium phthalimide, alkyl halide, phase-transfer catalyst (e.g., TBAB), organic solvent or solvent-free. researchgate.netresearchgate.net

Iii. Investigations into the Chemical Reactivity and Transformation Pathways of 2 4 Iodobutyl 1h Isoindole 1,3 2h Dione

Nucleophilic Displacement and Substitution Reactions at the Iodobutyl Moiety

The carbon-iodine bond in the 4-iodobutyl moiety is the primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent phthalimide (B116566) group enhances the electrophilicity of the carbon atom, making it susceptible to substitution by a wide variety of nucleophiles. This reactivity is a cornerstone of the Gabriel synthesis, a well-established method for the preparation of primary amines.

In a typical reaction, the phthalimide acts as a protecting group for the amine. The alkylation of potassium phthalimide with a 1,4-dihaloalkane would yield the N-(4-halobutyl)phthalimide, which can then undergo nucleophilic substitution. In the case of 2-(4-iodobutyl)-1H-isoindole-1,3(2H)-dione, the iodine atom serves as an excellent leaving group, facilitating reactions with various nucleophiles.

Common nucleophiles that can displace the iodide ion include:

Azide (B81097) ion (N₃⁻): Leading to the formation of an azido (B1232118) derivative, which can be subsequently reduced to the corresponding primary amine.

Cyanide ion (CN⁻): Resulting in the extension of the carbon chain and the introduction of a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxides (RO⁻) and Phenoxides (ArO⁻): Forming ethers.

Carboxylates (RCOO⁻): Yielding esters.

Amines (RNH₂, R₂NH, R₃N): Leading to the formation of secondary, tertiary, or quaternary amines, respectively.

The choice of solvent is crucial for the success of these substitution reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile. thermofisher.com

Table 1: Nucleophilic Substitution Reactions of this compound
NucleophileProductTypical Reaction Conditions
Sodium azide (NaN₃)2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dioneDMF, heat
Potassium cyanide (KCN)5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanenitrileDMSO, heat
Sodium methoxide (B1231860) (NaOCH₃)2-(4-Methoxybutyl)-1H-isoindole-1,3(2H)-dioneMethanol, reflux
Ammonia (NH₃)4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-1-aminium iodideEthanol (B145695), sealed tube, heat

Cyclization and Intramolecular Rearrangement Reactions

The structure of this compound, with a reactive functional group at the terminus of a flexible four-carbon chain, is conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

While direct intramolecular reaction of the iodobutyl chain with the phthalimide ring is not commonly reported, related cyclizations mediated by reagents like N-halosuccinimides are known for similar systems. For instance, N-alkenylphthalimides can undergo intramolecular cyclization in the presence of N-iodosuccinimide (NIS). rsc.org This suggests that under specific conditions, perhaps involving radical intermediates, the iodobutyl chain could potentially participate in cyclization reactions.

The phthalimide moiety can serve as a building block for the synthesis of more complex, fused heterocyclic systems. nih.gov While direct cyclization of the iodobutyl chain onto the aromatic ring of the phthalimide is challenging due to the stability of the aromatic system, reactions can be designed to facilitate such transformations. For example, after conversion of the iodo group to a different functionality, intramolecular reactions can be induced.

A hypothetical pathway could involve the conversion of the iodo group to an amine via the Gabriel synthesis, followed by a Pictet-Spengler or Bischler-Napieralski type reaction if an appropriate functional group is present on the phthalimide ring. These reactions are powerful methods for the construction of isoquinoline (B145761) and β-carboline frameworks.

Reactivity of the Isoindole-1,3(2H)-dione Core

The isoindole-1,3(2H)-dione, or phthalimide, ring is generally stable. However, it can undergo specific reactions, primarily involving the cleavage of the imide bonds or addition to the carbonyl groups.

The cleavage of the phthalimide group is a critical step in the Gabriel synthesis to liberate the primary amine. thermofisher.com Several methods have been developed for this purpose, with varying degrees of mildness and efficiency.

Acidic Hydrolysis: This is the classical method, often requiring harsh conditions such as refluxing with strong acids like hydrochloric acid or sulfuric acid. google.com These conditions can be detrimental to sensitive functional groups elsewhere in the molecule.

Basic Hydrolysis: Treatment with strong bases like sodium hydroxide (B78521) can also effect cleavage, but this can also lead to side reactions.

Hydrazinolysis (Ing-Manske Procedure): This is the most widely used and generally milder method. thermofisher.com The reaction with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol at reflux temperature leads to the formation of the desired primary amine and the stable cyclic hydrazide, phthalhydrazide. google.com

Other Methods: Milder and more specialized methods have also been developed. For example, sodium borohydride (B1222165) in isopropanol (B130326) followed by acetic acid can cleave the phthalimide group under very mild conditions. organic-chemistry.org Alkanolamines, such as monoethanolamine, can also be used for cleavage at moderate temperatures. google.com

Table 2: Common Phthalimide Cleavage Methodologies
Reagent(s)ByproductConditionsAdvantagesDisadvantages
Strong Acid (e.g., HCl, H₂SO₄)Phthalic acidHarsh, prolonged heating google.comEffective for robust substratesNot suitable for acid-sensitive molecules thermofisher.com
Hydrazine hydrate (NH₂NH₂·H₂O)PhthalhydrazideMild, neutral thermofisher.comWidely applicable, good yieldsHydrazine is toxic google.com
Sodium borohydride (NaBH₄), then Acetic AcidPhthalamic acid derivativeVery mild organic-chemistry.orgSuitable for sensitive substratesMay require a two-step procedure
MonoethanolamineN-(2-Hydroxyethyl)phthalamideModerate temperature (60-100 °C) google.comSimple workup for some amines google.comMay not be universally applicable

The carbonyl groups of the phthalimide ring are generally unreactive towards nucleophilic addition due to the delocalization of the nitrogen lone pair electrons across both carbonyls, which reduces their electrophilicity. However, under certain conditions, reactions can occur.

Photochemical additions represent a significant class of reactions for phthalimides. researchgate.net For instance, N-alkylphthalimides can undergo photochemical [2+2] cycloaddition reactions with alkenes to form benzazepinedione derivatives. lookchem.com These reactions proceed through an excited state of the phthalimide.

Addition of organometallic reagents like Grignard reagents or organolithium compounds to the carbonyl groups can also occur, but these reactions can be complex and may lead to a mixture of products, including ring-opened species. The initial addition to one carbonyl group would form a hemiaminal-like intermediate, which could then undergo further reactions.

Radical-Mediated Transformations and Functionalization

The presence of a terminal iodo group on the butyl chain of this compound makes it an excellent precursor for radical-mediated transformations. These reactions typically involve the homolytic cleavage of the carbon-iodine bond to generate an alkyl radical, which can then undergo a variety of subsequent reactions, most notably intramolecular cyclization. Research in this area has explored several methodologies to initiate and propagate these radical processes, leading to the formation of novel heterocyclic structures.

The primary radical transformation of this compound is its intramolecular cyclization to form the tetracyclic pyrrolo[2,1-a]isoindol-5(9bH)-one system. This transformation proceeds via a 5-exo-trig cyclization pathway, which is generally favored according to Baldwin's rules for radical cyclizations. The process is initiated by the generation of a primary alkyl radical at the terminal carbon of the butyl chain. This radical then attacks one of the carbonyl carbons of the phthalimide group.

Key methodologies that have been investigated for effecting this transformation include the use of classical radical initiators, such as tributyltin hydride, and more contemporary methods like samarium(II) iodide-mediated reductions and photoredox catalysis.

Classical Radical Initiation with Tributyltin Hydride

One of the well-established methods for initiating radical cyclization of alkyl halides involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org In this process, the tributyltin radical (Bu₃Sn•), generated from the initiator, abstracts the iodine atom from this compound to form the desired primary alkyl radical. This radical then undergoes intramolecular cyclization. The relatively weak tin-hydrogen bond allows for efficient hydrogen atom transfer to propagate the radical chain reaction. organic-chemistry.orgucl.ac.uk While effective, the toxicity of organotin compounds has led to the exploration of alternative methods. organic-chemistry.org

Samarium(II) Iodide-Mediated Reductive Cyclization

Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron reducing agent in organic synthesis, capable of mediating a wide range of reductive C-C bond formations. nih.govmanchester.ac.uk When applied to this compound, SmI₂ facilitates the reductive cleavage of the carbon-iodine bond to generate the key alkyl radical intermediate. This is followed by cyclization onto the phthalimide carbonyl group. SmI₂-mediated reactions are known for their high chemoselectivity and can often be performed under mild conditions. nih.govnih.gov The reactivity and efficiency of these reactions can be significantly influenced by the choice of solvent and the presence of additives such as hexamethylphosphoramide (B148902) (HMPA). nih.gov

Modern Photocatalytic Approaches

Visible-light photoredox catalysis represents a modern and powerful strategy for the generation of radicals under exceptionally mild conditions. This methodology can, in principle, be applied to the cyclization of this compound. In a typical photocatalytic cycle, a photosensitizer, upon absorption of visible light, would transfer an electron to the alkyl iodide, leading to the fragmentation of the carbon-iodine bond and the formation of the alkyl radical. This radical would then proceed to cyclize as in the other methods. Such photocatalytic methods offer a greener alternative to traditional radical initiation techniques. researchgate.net

The following table summarizes the key aspects of these different radical-mediated approaches for the transformation of this compound.

Methodology Radical Initiator/Mediator Typical Conditions Product Key Features
Classical Radical CyclizationTributyltin hydride (Bu₃SnH) / AIBNThermal initiation (e.g., reflux in benzene (B151609) or toluene)Pyrrolo[2,1-a]isoindol-5(9bH)-oneWell-established method; high toxicity of tin reagents. organic-chemistry.orgucl.ac.uk
Reductive CyclizationSamarium(II) Iodide (SmI₂)THF, often with additives like HMPA, room temperaturePyrrolo[2,1-a]isoindol-5(9bH)-oneMild reaction conditions; high chemoselectivity. nih.govmanchester.ac.uknih.gov
Photocatalytic CyclizationPhotoredox catalyst (e.g., Ru(bpy)₃²⁺ or organic dyes) / Visible lightOrganic solvent, visible light irradiation, room temperaturePyrrolo[2,1-a]isoindol-5(9bH)-oneGreen and mild conditions; avoids stoichiometric toxic reagents. researchgate.net

These investigations into the radical-mediated transformations of this compound highlight the versatility of this compound as a precursor for the synthesis of complex heterocyclic systems. The choice of methodology allows for flexibility in reaction conditions and can be tailored to accommodate other functional groups within a more complex synthetic sequence.

Iv. Advanced Spectroscopic and Structural Characterization of 2 4 Iodobutyl 1h Isoindole 1,3 2h Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the chemical environment of each proton and carbon atom is mapped, confirming the presence of both the phthalimide (B116566) and the 4-iodobutyl moieties.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the butyl chain.

The aromatic region typically displays a complex multiplet system for the four protons on the benzene (B151609) ring of the phthalimide group. These protons, often labeled as a symmetric AA'BB' system, usually appear in the downfield region (approx. δ 7.7-7.9 ppm) due to the deshielding effect of the aromatic ring and adjacent carbonyl groups.

The aliphatic region shows four distinct signals corresponding to the four methylene (B1212753) groups of the iodobutyl chain. The methylene group attached to the nitrogen atom (N-CH₂ ) is the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.7 ppm. The methylene group bonded to the iodine atom (I-CH₂ ) is also significantly deshielded and resonates as a triplet around δ 3.2 ppm. The two central methylene groups appear as overlapping multiplets in the more upfield region (approx. δ 1.8-2.0 ppm).

The ¹³C NMR spectrum complements the proton data by identifying all non-equivalent carbon atoms. The two carbonyl carbons of the imide functionality are characteristically found far downfield (approx. δ 168 ppm). The aromatic carbons show signals in the δ 123-134 ppm range, with two signals for the quaternary carbons and two for the proton-attached carbons. The aliphatic carbons of the butyl chain are observed in the upfield region, with the carbon attached to nitrogen appearing around δ 37 ppm, the two central carbons at approximately δ 30 and δ 27 ppm, and the carbon bonded to the highly electronegative iodine atom appearing furthest upfield at around δ 6 ppm.

Table 1: Expected ¹H NMR Spectral Data for this compound (Note: Data is predicted based on analysis of similar structures and general chemical shift principles.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85m2HAromatic (H-4, H-7)
~ 7.73m2HAromatic (H-5, H-6)
~ 3.71t2HN-CH₂-
~ 3.20t2H-CH₂-I
~ 1.95m2HN-CH₂-CH₂-
~ 1.83m2H-CH₂-CH₂-I

Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: Data is predicted based on analysis of similar structures and general chemical shift principles.)

Chemical Shift (δ, ppm)Assignment
~ 168.3C=O
~ 134.0Aromatic CH (C-5, C-6)
~ 132.1Aromatic Quaternary C (C-3a, C-7a)
~ 123.2Aromatic CH (C-4, C-7)
~ 37.4N-CH₂-
~ 29.8N-CH₂-CH₂-
~ 27.5-CH₂-CH₂-I
~ 6.1-CH₂-I

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comemerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene groups of the butyl chain. For example, the signal for N-CH₂ (~3.71 ppm) would show a correlation to its neighboring CH₂ group (~1.95 ppm), which in turn would correlate to the next CH₂ (~1.83 ppm), finally correlating to the I-CH₂ protons (~3.20 ppm). This provides clear evidence for the intact -CH₂-CH₂-CH₂-CH₂- spin system.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for connecting different fragments of the molecule. youtube.com Key HMBC correlations would include a cross-peak between the N-CH₂ protons (~3.71 ppm) and the carbonyl carbons (~168.3 ppm) of the phthalimide group, confirming the attachment of the butyl chain to the imide nitrogen. Correlations would also be seen between these protons and the quaternary aromatic carbons (C-3a, C-7a), further solidifying the structure.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment would show correlations between all protons within a coupled spin system. For this molecule, a TOCSY would highlight the entire four-proton spin system of the butyl chain, demonstrating that all four methylene groups are part of a single, unbroken chain.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for accurate molecular mass determination. For this compound (C₁₂H₁₂INO₂), the theoretical monoisotopic mass is 329.0 g/mol . The ESI-MS spectrum would be expected to show a prominent peak at m/z 330.0 [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to provide structural insights. The fragmentation of N-substituted phthalimides often involves characteristic pathways. xml-journal.netnih.gov A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the cleavage of the butyl chain and fragmentation of the phthalimide ring.

Table 3: Predicted ESI-MS Fragmentation Data for this compound (Note: Fragmentation patterns are predicted based on known behaviors of N-substituted phthalimides.)

m/z (Predicted)Ion StructureFragmentation Pathway
330.0[M+H]⁺Protonated parent molecule
160.0[C₈H₆NO₂]⁺Cleavage of the N-C bond, forming a phthalimide-methylene cation
148.0[C₈H₅NO₂ + H]⁺Protonated phthalimide, from cleavage of the N-C bond
132.0[C₈H₄O₂]⁺Loss of NH from the phthalimide cation
104.0[C₇H₄O]⁺Loss of CO from the m/z 132 ion
76.0[C₆H₄]⁺Loss of CO from the m/z 104 ion

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of a similar compound, 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione, provides a strong basis for interpreting the spectrum of the iodo-analogue. nist.gov

The spectrum is dominated by strong absorption bands characteristic of the phthalimide group. Two distinct, strong peaks corresponding to the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups are typically observed around 1770 cm⁻¹ and 1710 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butyl chain are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). The C-N stretching vibration of the imide is located in the 1400-1300 cm⁻¹ range. The C-I stretch is expected in the far-infrared region (around 500-600 cm⁻¹) and may be weak or difficult to distinguish from fingerprint region absorptions.

Table 4: Key FT-IR Vibrational Frequencies for this compound (Note: Frequencies are based on data for the analogous 2-(4-bromobutyl) derivative and general IR correlation tables.) nist.govresearchgate.net

Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 3070Medium-WeakAromatic C-H Stretch
~ 2960, 2870MediumAliphatic C-H Stretch
~ 1770StrongAsymmetric C=O Stretch (Imide)
~ 1710StrongSymmetric C=O Stretch (Imide)
~ 1610MediumAromatic C=C Stretch
~ 1395StrongC-N Stretch
~ 720StrongAromatic C-H Bend (ortho-disubstituted)

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not publicly available, X-ray diffraction analysis of related N-substituted phthalimides provides insight into its expected solid-state conformation. researchgate.netresearchgate.net Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in a crystalline solid. anton-paar.com

For this class of compounds, the isoindole-1,3-dione ring system is typically found to be nearly planar. The N-substituent, in this case the 4-iodobutyl chain, would extend from this plane. The conformation of the flexible butyl chain in the crystal lattice is influenced by packing forces and intermolecular interactions, such as C-H···O hydrogen bonds between the alkyl chain or aromatic protons and the carbonyl oxygen atoms of neighboring molecules. These interactions often lead to the formation of extended supramolecular structures, such as chains or sheets, within the crystal. Analysis would also provide precise measurements of all bond lengths, including the C-I bond, and the bond angles throughout the molecule, confirming the geometry predicted by other spectroscopic methods.

Investigation of Optical Properties and Spectroscopic Signatures

The optical properties of this compound are primarily determined by the electronic transitions within the phthalimide chromophore. The investigation of its spectroscopic signatures, mainly through UV-Vis absorption and fluorescence spectroscopy, provides insights into its molecular structure and electronic environment. While specific experimental data for this compound is not extensively documented in dedicated studies, its spectroscopic characteristics can be inferred from the well-established behavior of the N-substituted phthalimide class of compounds.

The electronic absorption spectrum of phthalimide derivatives is characterized by transitions within the aromatic isoindole-1,3-dione moiety. acgpubs.org These transitions are typically of a π-π* nature, involving the delocalized electron system of the benzene ring and the carbonyl groups. uobabylon.edu.iq For the parent phthalimide compound in ethanol (B145695), a strong absorption maximum (λmax) is observed at 215 nm, with a high molar extinction coefficient (ε) of 44,100 M-1cm-1. photochemcad.com

In N-substituted phthalimides, such as this compound, the alkyl substituent attached to the nitrogen atom generally has a minor influence on the position of the main absorption bands. acs.org The primary chromophore remains the phthalimide group. Studies on various N-substituted phthalimides show that their electronic spectra typically exhibit absorption bands in the range of 230-350 nm. researchgate.net The presence of the 4-iodobutyl group is not expected to cause a significant shift in the absorption maxima compared to other N-alkyl derivatives, as the iodo group is distant from the phthalimide's π-electron system.

The fluorescence properties of phthalimides are highly sensitive to their substitution pattern and the surrounding environment. nih.govrsc.org While the parent phthalimide is not significantly fluorescent, the introduction of substituents can modify its emission characteristics. N-alkylphthalimides without additional electron-donating groups on the aromatic ring generally exhibit weak fluorescence. rsc.org However, the solvent polarity can play a crucial role, with changes in the solvent environment potentially leading to variations in fluorescence intensity and emission wavelength (solvatochromism). nih.gov For instance, some naphthalimide derivatives, which share structural similarities, show strong emission in nonpolar solvents and a drastic decrease in quantum efficiency in polar solvents. nih.gov The fluorescence quantum yields for certain fluorescent substituted phthalimides have been reported in the range of 0.02 to 0.49, depending on the nature and position of the substituent. rsc.orgmtroyal.ca

Detailed research findings on analogous compounds provide a comparative basis for understanding the spectroscopic signatures of this compound. The following table summarizes the photophysical data for the parent phthalimide and a representative N-substituted phthalimide. This comparative data helps in estimating the expected spectroscopic behavior of the target compound.

CompoundSolventAbsorption λmax (nm)Molar Absorptivity (ε) (M-1cm-1)Fluorescence Properties
PhthalimideEthanol21544,100Generally considered non-fluorescent
4-Amino-N-methylphthalimideVarious--Exhibits substitution, solvent, and pH-dependent fluorescence

V. Computational and Theoretical Studies of 2 4 Iodobutyl 1h Isoindole 1,3 2h Dione

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can elucidate fundamental properties that govern the molecule's stability and reactivity. For related isoindoline-1,3-dione derivatives, DFT has been used to compare theoretical results with experimental observations and analyze electronic properties. amasya.edu.tr

The three-dimensional structure and conformational flexibility of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione are key to its properties. The molecule consists of a rigid planar phthalimide (B116566) group and a flexible iodobutyl chain. DFT calculations would be employed to:

Identify Stable Conformers: The rotation around the single bonds in the butyl chain leads to various conformers. DFT can be used to perform a conformational search to identify the most stable, low-energy arrangements of the atoms.

Calculate Relative Energies: By calculating the electronic energy of each conformer, researchers can determine their relative stability. The global minimum energy conformer represents the most probable structure of the molecule in the gas phase.

Analyze Geometric Parameters: DFT provides optimized bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, studies on similar structures have analyzed the planarity of the isoindole ring system and the orientation of substituents. researchgate.net

The reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. For isoindole derivatives, FMO analysis helps in understanding their electronic transitions and interactions. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other reagents.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insight into the dynamic nature of a compound. researchgate.net For this compound, MD simulations would be valuable for:

Exploring Conformational Space: While DFT identifies stable conformers, MD simulations reveal how the molecule transitions between these states in a solvent environment, providing a comprehensive view of its conformational landscape. researchgate.net

Solvent Effects: MD simulations can explicitly model the interactions between the solute molecule and solvent molecules (e.g., water), showing how the solvent influences its structure and dynamics.

Interaction with Biomolecules: In the context of drug design, MD simulations are crucial for understanding how a ligand interacts with a biological target, such as an enzyme's active site. nih.govmdpi.com Simulations can reveal the stability of the ligand-protein complex and identify key interactions. For related isoindoline-1,3-dione derivatives, MD has been used to study their binding stability with enzymes like acetylcholinesterase. nih.govmdpi.com

In Silico Prediction of Physicochemical and ADME-Related Molecular Descriptors for Compound Design

In silico (computer-based) methods are essential in modern drug discovery for predicting a compound's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. researchgate.netsemanticscholar.org These predictions help researchers prioritize compounds for synthesis and testing, saving time and resources. eijppr.com For this compound, various molecular descriptors can be calculated based on its structure to evaluate its drug-likeness. eijppr.comnih.gov

Key predicted properties include:

Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug. The rules are: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. A TPSA value below 140 Ų is often associated with good oral bioavailability. nih.gov

LogP (Lipophilicity): The logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's hydrophobicity. It influences solubility, absorption, and membrane permeability.

Water Solubility (LogS): Predicts how well the compound dissolves in water, a critical factor for administration and distribution in the body.

The table below presents a set of predicted physicochemical and ADME-related properties for this compound, typical of those generated by computational software.

PropertyPredicted ValueSignificance in Compound Design
Molecular FormulaC₁₂H₁₂INO₂Defines the elemental composition of the molecule.
Molecular Weight329.13 g/molAffects diffusion and transport across membranes. (Fulfills Lipinski's rule)
LogP (Lipophilicity)2.85Indicates moderate lipophilicity, balancing solubility and membrane permeability. (Fulfills Lipinski's rule)
Topological Polar Surface Area (TPSA)38.33 ŲSuggests excellent potential for intestinal absorption and cell membrane permeation.
Number of H-Bond Acceptors2Influences solubility and binding interactions. (Fulfills Lipinski's rule)
Number of H-Bond Donors0Influences solubility and binding interactions. (Fulfills Lipinski's rule)
Number of Rotatable Bonds5Relates to conformational flexibility and binding entropy.
Water Solubility (LogS)-3.10Predicts moderate to low aqueous solubility.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. nih.gov

For this compound, a key reaction is the nucleophilic substitution of the iodide atom by a nucleophile, which is a fundamental step in using this compound as an alkylating agent in synthesis. Transition state analysis would be applied as follows:

Modeling the Reaction Pathway: The reaction of this compound with a chosen nucleophile (e.g., an amine or azide) would be modeled.

Locating the Transition State (TS): Computational methods are used to find the geometry of the transition state—the highest energy point along the reaction coordinate. For an Sₙ2 reaction, this would typically involve the incoming nucleophile and the departing iodide ion being partially bonded to the same carbon atom.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. nih.gov A lower activation energy implies a faster reaction rate. This allows for comparison of reactivity with different nucleophiles or under different conditions.

Verifying the TS: Vibrational frequency calculations are performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. pku.edu.cn

Through this analysis, a detailed, step-by-step understanding of the reaction mechanism can be achieved, providing insights that are often difficult to obtain through experimental methods alone.

Vi. Applications of 2 4 Iodobutyl 1h Isoindole 1,3 2h Dione in Advanced Organic Synthesis and Chemical Biology

Utilization as a Versatile Synthetic Building Block and Intermediate

In organic synthesis, 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione is widely employed as a bifunctional building block. The key to its versatility lies in the reactivity of the carbon-iodine bond. Iodine is a large, polarizable atom, making it an exceptional leaving group in nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the straightforward introduction of a four-carbon chain terminating in a protected primary amine to a wide array of nucleophiles.

The phthalimide (B116566) group provides a robust and stable protecting group for the primary amine, which is crucial during multi-step syntheses where a free amine would be reactive. This protected amine can later be unmasked, most commonly through treatment with hydrazine (B178648) (the Ing-Manske procedure), to yield the free primary amine. This dual functionality makes the compound an efficient reagent for constructing molecules that require a terminal aminobutyl group. Imides, in general, are frequently used as intermediates in the synthesis of biologically active compounds. mdpi.com

The table below illustrates the reaction of this compound with various nucleophiles.

Nucleophile (Nu-H) Product Structure Resulting Functional Group
Alcohol (R-OH)R-O-(CH₂)₄-N(CO)₂C₆H₄Ether
Thiol (R-SH)R-S-(CH₂)₄-N(CO)₂C₆H₄Thioether
Amine (R₂NH)R₂N-(CH₂)₄-N(CO)₂C₆H₄Tertiary Amine
Carboxylate (R-COO⁻)R-COO-(CH₂)₄-N(CO)₂C₆H₄Ester
Azide (B81097) (N₃⁻)N₃-(CH₂)₄-N(CO)₂C₆H₄Alkyl Azide

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the iodobutyl group makes this compound a valuable starting material for constructing more complex heterocyclic frameworks. By reacting it with molecules containing multiple nucleophilic sites, chemists can initiate cyclization reactions to form new ring systems. For instance, reaction with a diamine or a molecule containing both an amine and a thiol group can lead to the formation of large macrocycles or other intricate heterocyclic structures that incorporate the phthalimido-butyl moiety. The isoindole-1,3-dione unit itself can be a key pharmacophoric element in the final structure, and this compound provides a reliable method for its installation with a flexible four-carbon linker. Research has demonstrated the use of the isoindoline-1,3-dione core as a key intermediate for building novel heterocyclic conjugates with multiple pharmacophoric motifs. researchgate.net

Role in the Development of Chemical Probes and Tags

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells by hijacking the ubiquitin-proteasome system. nih.gov A PROTAC consists of three parts: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.com

The isoindole-1,3(2H)-dione scaffold is of paramount importance in this field, as it forms the core of well-known E3 ligase ligands like thalidomide (B1683933), pomalidomide, and lenalidomide, which bind to the Cereblon (CRBN) E3 ligase. mdpi.com Consequently, this compound is an ideal precursor for the E3 ligase-binding component of a CRBN-based PROTAC. The 4-iodobutyl group serves as a reactive handle for the attachment of the warhead ligand. The length and chemical nature of the linker are critical for the efficacy of a PROTAC, as they dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. nih.gov This compound provides a simple, four-carbon alkyl chain, a common linker motif, with a reactive terminus for straightforward conjugation.

PROTAC Component Function Corresponding part in a PROTAC derived from this compound
WarheadBinds to Protein of Interest (POI)A molecule attached via substitution of the iodide
LinkerConnects the two binding moietiesThe butyl (-C₄H₈-) chain
E3 Ligase LigandBinds to an E3 Ubiquitin Ligase (e.g., Cereblon)The 1H-isoindole-1,3(2H)-dione moiety

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. researchgate.net

While this compound cannot participate directly in this reaction, it is an excellent precursor for generating a click-ready molecule. The terminal iodide is readily displaced by sodium azide (NaN₃) in a simple SN2 reaction to produce 2-(4-azidobutyl)-1H-isoindole-1,3(2H)-dione. This azido-functionalized derivative is a versatile reagent that can be "clicked" onto any molecule containing a terminal alkyne. This two-step process is a powerful strategy for conjugating the phthalimide group to biomolecules, fluorescent dyes, or surfaces for various applications in chemical biology and materials science. This approach has been used to link isoindoline-1,3-dione moieties to other heterocyclic systems like coumarins. researchgate.net

Synthetic Scheme: Conversion to a Click Chemistry Reagent

Step 1: Azide Formation

This compound + NaN₃ → 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione + NaI

Step 2: Click Reaction (CuAAC)

2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione + R-C≡CH --(Cu(I) catalyst)--> 1,2,3-Triazole linked conjugate


Application as a Scaffold for Rational Compound Design

The 1H-isoindole-1,3(2H)-dione (phthalimide) structure is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnewsama.com This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through modifications of their peripheral substituents. The phthalimide core possesses a unique combination of a hydrophobic aromatic ring and hydrogen bond accepting carbonyl groups, allowing it to participate in various interactions within protein binding pockets. mdpi.com

In this context, this compound serves as an ideal starting point for rational drug design and the generation of compound libraries. The iodobutyl linker allows for the systematic attachment of diverse chemical moieties (pharmacophores) to the privileged phthalimide scaffold. By varying the nucleophile that displaces the iodide, researchers can explore the structure-activity relationship (SAR) of novel compounds. This strategy has been successfully applied to develop inhibitors for various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX), where different arylpiperazine or other functional groups are attached to the phthalimide core via an alkyl linker. nih.govnih.govmdpi.com

Integration into Functional Materials and Supramolecular Assemblies

The applications of isoindole-1,3-dione derivatives extend beyond biology into materials science. The phthalimide ring system contains delocalized π-electrons, which can impart useful electronic and optical properties. acgpubs.org For this reason, isoindole derivatives have been investigated as candidates for non-linear optical (NLO) materials. acgpubs.org

This compound provides a means to covalently anchor this functional phthalimide core onto other platforms. The reactive iodobutyl chain can be used to graft the molecule onto polymer backbones, functionalized surfaces (like silica (B1680970) or gold), or larger supramolecular structures. This integration can be used to modify the properties of the host material, potentially leading to the development of novel sensors, photoactive materials, or specialized coatings where the electronic characteristics of the phthalimide moiety are harnessed.

Viii. Future Directions and Emerging Research Frontiers for 2 4 Iodobutyl 1h Isoindole 1,3 2h Dione Chemistry

Development of Innovative and Eco-Friendly Synthetic Methodologies

The traditional synthesis of N-alkylphthalimides, often relying on the Gabriel synthesis, is effective but can be associated with drawbacks such as harsh reaction conditions and the use of hazardous solvents. mdpi.comnumberanalytics.com Future research is increasingly focused on the development of green and sustainable synthetic alternatives.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. mdpi.comresearchgate.netresearchgate.net For the synthesis of 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione, microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. researchgate.netrsc.org The use of solid supports, such as montmorillonite-KSF clay, in conjunction with microwave heating offers a reusable and environmentally friendly catalytic system. researchgate.net

Ultrasound-Promoted Reactions: Sonochemistry provides another avenue for green synthesis. nih.govresearchgate.netmdpi.com Ultrasound irradiation can enhance reaction rates and yields in the N-alkylation of phthalimides, often under milder conditions than conventional heating. mdpi.comacs.org This method's advantages include operational simplicity and easy work-up procedures. researchgate.net

Use of Green Solvents: The replacement of conventional volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. Ionic liquids, for instance, have been successfully employed as recyclable reaction media for the N-alkylation of phthalimide (B116566), offering high yields and product purity. nrochemistry.comnih.gov Water and ethanol-water systems are also being explored as green solvents for phthalimide synthesis. researchgate.net

Photocatalysis: Visible-light photocatalysis represents a cutting-edge approach for the synthesis of N-substituted isoindolinones. numberanalytics.comnih.gov This metal-free method allows for controlled radical cyclization cascades under mild conditions, offering a novel and sustainable route to phthalimide derivatives. nih.gov

Synthetic MethodKey AdvantagesRepresentative References
Microwave-Assisted SynthesisReduced reaction times, improved yields, potential for solvent-free conditions. mdpi.comresearchgate.netresearchgate.netrsc.org
Ultrasound-Promoted ReactionsMilder conditions, shorter reaction times, higher yields, operational simplicity. nih.govresearchgate.netmdpi.comacs.org
Green Solvents (e.g., Ionic Liquids)Recyclable reaction media, high product purity, environmentally friendly. nrochemistry.comnih.govresearchgate.net
PhotocatalysisMetal-free, mild reaction conditions, sustainable energy source. numberanalytics.comnih.gov

Unveiling Novel Reactivity Profiles for Broadened Synthetic Scope

Beyond its role as a precursor in Gabriel synthesis, the this compound molecule possesses latent reactivity that can be harnessed for novel synthetic transformations.

Ring-Opening Reactions: The phthalimide ring, while generally stable, can undergo nucleophile-assisted ring-opening reactions. mdpi.comnih.gov This reactivity can be exploited to synthesize a variety of amide-functionalized compounds. mdpi.comnih.gov For instance, reaction with hydrazine (B178648) or primary amines can lead to the formation of bisphosphonates or phenylurea derivatives, respectively, opening avenues to new classes of molecules with potential biological activities. mdpi.comnih.gov

Electrochemical Reactions: Electrochemical methods offer a unique way to induce reactivity in phthalimide systems. rsc.org The electrochemical reduction of phthalimides can lead to the formation of hydroxylactams and lactams in a controllable manner. google.com Furthermore, electrochemical oxidation can be employed for C-H functionalization, providing an alternative to traditional metal-catalyzed approaches. rsc.org

Photochemical Transformations: The phthalimide moiety is a versatile chromophore that can participate in various photochemical reactions, including H-abstractions, cycloadditions, and photoinduced electron transfer (PET) reactions. researchgate.netmdpi.com These light-induced transformations can be utilized to construct complex molecular architectures that are not readily accessible through thermal methods.

C-H Activation: The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis. While challenging, the development of methods for the C-H activation of the phthalimide core or the alkyl chain of this compound could provide highly efficient and atom-economical routes to novel derivatives. libretexts.org

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) technologies.

Automated Synthesis: While specific automated synthesis platforms for this compound are not yet established, the principles of solid-phase synthesis, which are amenable to automation, have been applied to the Gabriel synthesis. numberanalytics.com Future advancements in flow chemistry and robotic systems could enable the rapid and automated synthesis of a wide array of derivatives of this compound. This would involve the systematic variation of the alkyl chain and substitutions on the phthalimide ring.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property. ku.eduumd.edu Libraries of this compound derivatives, generated through automated or parallel synthesis, could be screened against various biological targets, such as enzymes or receptors, to identify novel therapeutic leads. nih.govku.edu The structural diversity and drug-like properties of phthalimide-based compounds make them attractive candidates for HTS campaigns. thermofisher.com

TechnologyApplication in this compound ChemistryPotential Impact
Automated Synthesis (Flow Chemistry, Robotics)Rapid generation of diverse libraries of derivatives.Accelerated discovery of new compounds with desired properties.
High-Throughput Screening (HTS)Screening of compound libraries against biological targets or for material properties.Identification of novel drug candidates and advanced materials.
Solid-Phase SynthesisAmenable to automation for the synthesis of phthalimide derivatives.Efficient and streamlined synthesis of compound libraries. numberanalytics.com

Advanced Computational Approaches for De Novo Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and biological activity.

De Novo Design: Computational methods can be employed for the de novo design of novel this compound derivatives with specific desired properties. researchgate.netnih.gov By understanding the structure-activity relationships (SAR) of existing phthalimide-based compounds, algorithms can generate new molecular structures with predicted enhanced activity or improved pharmacokinetic profiles. nih.gov

Mechanistic Insights: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of reactions involving this compound. researchgate.netresearchgate.netresearchgate.net For example, computational studies can provide a detailed understanding of the Gabriel synthesis mechanism, including the energetics of transition states and intermediates. numberanalytics.comresearchgate.netlibretexts.org This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes.

Molecular Docking: For derivatives with potential biological applications, molecular docking studies can predict the binding modes and affinities of these compounds to target proteins. mdpi.comrsc.orgnih.govmdpi.comnih.gov This information is crucial for understanding their mechanism of action at the molecular level and for guiding the design of more potent and selective inhibitors. mdpi.comnih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(4-Iodobutyl)-1H-isoindole-1,3(2H)-dione?

  • Methodological Answer : A common approach involves nucleophilic substitution of phthalimide derivatives. For example, substituting a bromobutyl group with iodide (e.g., using NaI in acetone under reflux) can yield the iodobutyl analog. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization from ethanol. Yields can vary (50–80%) depending on reaction time and stoichiometry .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., iodobutyl chain integration, aromatic protons). For example, the iodobutyl chain shows distinct δ 3.0–3.5 ppm (methylene protons adjacent to iodine) .
  • IR Spectroscopy : Detect imide carbonyl stretches (~1700–1750 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects of the iodobutyl group and confirm bond lengths/angles .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.
  • Store in amber vials at 4°C to prevent light-induced degradation.
  • Dispose of iodine-containing waste via halogen-specific protocols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthesis batches be resolved?

  • Methodological Answer :
  • Batch Comparison : Analyze impurities via HPLC (C18 column, acetonitrile/water gradient) to identify side products (e.g., dehalogenated byproducts).
  • Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding impacts on chemical shifts .
  • Dynamic NMR : Study conformational flexibility of the iodobutyl chain at varying temperatures .

Q. What computational methods predict the reactivity of the iodobutyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate bond dissociation energies (C-I vs. C-Br).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess nucleophilic substitution pathways .

Q. How to analyze thermal stability and decomposition pathways under oxidative conditions?

  • Methodological Answer :
  • TGA/DSC : Heat at 10°C/min under N₂/O₂ to identify decomposition onset (~200–250°C).
  • GC-MS : Capture volatile degradation products (e.g., phthalic anhydride or iodine gas) .
  • Kinetic Studies : Use Arrhenius plots to model degradation rates at varying pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.